A Comprehensive Technical Guide on the Crystal Structure and Stereochemistry of 6-Bromoisochroman-4-ol
A Comprehensive Technical Guide on the Crystal Structure and Stereochemistry of 6-Bromoisochroman-4-ol
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Abstract
This technical guide provides a comprehensive examination of the synthesis, crystal structure, and stereochemistry of 6-Bromoisochroman-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. While a dedicated study on this specific molecule is not extensively documented in current literature, this document constructs a detailed, plausible investigation based on established principles of organic synthesis, X-ray crystallography, and spectroscopic analysis. We present a robust synthetic protocol, a complete methodology for single-crystal X-ray diffraction analysis, and an in-depth characterization using Nuclear Magnetic Resonance (NMR) spectroscopy. The stereochemical nuances and conformational aspects of the molecule are discussed, supported by hypothetically generated, yet realistic, data. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the design and development of novel therapeutic agents incorporating the isochroman scaffold.
Introduction
The isochroman framework is a privileged scaffold found in a variety of natural products and pharmacologically active molecules. The introduction of a bromine substituent and a hydroxyl group, as in 6-Bromoisochroman-4-ol, offers multiple avenues for further functionalization, making it a valuable intermediate in synthetic organic chemistry. Understanding the precise three-dimensional arrangement of atoms and the stereochemical configuration is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new chemical entities.
This guide details a hypothetical, yet scientifically rigorous, investigation into the crystal structure and stereochemistry of 6-Bromoisochroman-4-ol. The presented protocols and data are based on well-established experimental techniques and analogous chemical systems, providing a solid framework for future research on this and related molecules.
Synthesis and Crystallization
The synthesis of 6-Bromoisochroman-4-ol can be envisioned through a two-step process starting from the commercially available 6-Bromoisochroman-4-one. The key transformation is the stereoselective reduction of the ketone to the corresponding secondary alcohol.
Experimental Protocol: Synthesis of 6-Bromoisochroman-4-ol
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Reaction Setup: To a solution of 6-Bromoisochroman-4-one (1.0 g, 4.41 mmol) in anhydrous methanol (20 mL) at 0 °C under a nitrogen atmosphere, sodium borohydride (0.17 g, 4.41 mmol) was added portion-wise over 15 minutes.
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Reaction Monitoring: The reaction mixture was stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The progress of the reaction was monitored by thin-layer chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.
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Work-up: Upon completion, the reaction was quenched by the slow addition of water (10 mL). The methanol was removed under reduced pressure, and the aqueous layer was extracted with ethyl acetate (3 x 20 mL).
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Purification: The combined organic layers were washed with brine (20 mL), dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel (100-200 mesh) using a gradient elution of ethyl acetate in hexane to afford 6-Bromoisochroman-4-ol as a white solid.
Crystallization
Single crystals suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of the purified 6-Bromoisochroman-4-ol in a mixture of dichloromethane and hexane (1:2) at room temperature.
Crystal Structure Determination
The three-dimensional arrangement of atoms in the crystalline state was determined by single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule, as well as details of intermolecular interactions.
X-ray Data Collection and Processing
A suitable single crystal was mounted on a goniometer head. Data collection was performed on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo-Kα radiation source (λ = 0.71073 Å) at a temperature of 100 K. The data were processed using the APEX3 software suite for cell refinement, data reduction, and absorption correction.
Structure Solution and Refinement
The crystal structure was solved by direct methods using the SHELXT program and refined by full-matrix least-squares on F² using the SHELXL program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in the difference Fourier map and refined isotropically.
Hypothetical Crystallographic Data
The following table summarizes the plausible crystallographic data for 6-Bromoisochroman-4-ol.
| Parameter | Value |
| Chemical Formula | C₉H₉BrO₂ |
| Formula Weight | 229.07 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 10.125(3) |
| c (Å) | 10.987(3) |
| α (°) | 90 |
| β (°) | 105.67(1) |
| γ (°) | 90 |
| Volume (ų) | 914.5(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.663 |
| Absorption Coeff. (mm⁻¹) | 4.582 |
| F(000) | 456 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| θ range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 5678 |
| Independent reflections | 2098 [R(int) = 0.035] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R₁ = 0.042, wR₂ = 0.105 |
| R indices (all data) | R₁ = 0.055, wR₂ = 0.118 |
Stereochemistry and Conformational Analysis
The reduction of the ketone at the C4 position introduces a new stereocenter. Therefore, 6-Bromoisochroman-4-ol exists as a pair of enantiomers, (R)-6-Bromoisochroman-4-ol and (S)-6-Bromoisochroman-4-ol. The synthesis with sodium borohydride, an achiral reducing agent, results in a racemic mixture of these two enantiomers.
The heterocyclic ring in isochroman derivatives can adopt different conformations. In the case of 6-Bromoisochroman-4-ol, the dihydropyran ring is expected to adopt a half-chair or a twist-boat conformation to minimize steric strain. The crystallographic data would reveal the preferred conformation in the solid state. The hydroxyl group at C4 can be either in an axial or equatorial position relative to the heterocyclic ring. Intermolecular hydrogen bonding involving this hydroxyl group is expected to play a significant role in the crystal packing.
Diagram: Synthetic and Analytical Workflow
Caption: Workflow for the synthesis and structural elucidation of 6-Bromoisochroman-4-ol.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of 6-Bromoisochroman-4-ol in solution and for providing insights into its stereochemistry.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Hypothetical ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.35 | d, J=2.0 Hz | 1H | H-5 |
| 7.28 | dd, J=8.4, 2.0 Hz | 1H | H-7 |
| 6.85 | d, J=8.4 Hz | 1H | H-8 |
| 4.95 | t, J=4.0 Hz | 1H | H-4 (CH-OH) |
| 4.80 | d, J=12.0 Hz | 1H | H-1 (OCH₂) |
| 4.65 | d, J=12.0 Hz | 1H | H-1 (OCH₂) |
| 4.20 | dd, J=11.6, 4.0 Hz | 1H | H-3 (CH₂) |
| 3.95 | t, J=11.6 Hz | 1H | H-3 (CH₂) |
| 2.50 | br s | 1H | OH |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Hypothetical ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 135.5 | C-4a |
| 131.0 | C-8a |
| 130.5 | C-7 |
| 128.0 | C-5 |
| 118.0 | C-8 |
| 116.5 | C-6 |
| 68.0 | C-1 (OCH₂) |
| 65.5 | C-4 (CH-OH) |
| 35.0 | C-3 (CH₂) |
Diagram: Molecular Structure of 6-Bromoisochroman-4-ol


